molecular formula C45H57N11O9 B10847540 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]

cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]

Cat. No.: B10847540
M. Wt: 896.0 g/mol
InChI Key: VKDMHINLWUJYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] is a cyclic peptide composed of several amino acids, including DL-2-naphthylalanine, DL-arginine, DL-tryptophan, DL-glutamine, DL-norleucine, and DL-aspartic acid. Cyclic peptides are known for their structural rigidity and stability, which make them interesting candidates for various biological and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic peptides typically involves the cyclization of linear peptides. This can be achieved through various methods, including solution-phase and solid-phase peptide synthesis. The cyclization process often requires the use of coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of cyclic peptides may involve large-scale solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanodevices.

Mechanism of Action

The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and stability, allowing it to effectively modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or disrupt protein-protein interactions by occupying key binding domains .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[DL-Arg-Unk-DL-Trp-DL-xiHyp]
  • Cyclo[DL-Ala-Gly-Gly-DL-Arg-DL-Cys(1)-DL-Asn-DL-xiThr-DL-Pro-Gly-DL-Cys]
  • Cyclo[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]

Uniqueness

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp] is unique due to its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability compared to other cyclic peptides.

Properties

Molecular Formula

C45H57N11O9

Molecular Weight

896.0 g/mol

IUPAC Name

2-[2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid

InChI

InChI=1S/C45H57N11O9/c1-2-3-12-32-40(61)56-36(23-38(58)59)44(65)54-34(21-25-15-16-26-9-4-5-10-27(26)20-25)42(63)53-33(14-8-19-49-45(47)48)41(62)55-35(22-28-24-50-30-13-7-6-11-29(28)30)43(64)52-31(39(46)60)17-18-37(57)51-32/h4-7,9-11,13,15-16,20,24,31-36,50H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,46,60)(H,51,57)(H,52,64)(H,53,63)(H,54,65)(H,55,62)(H,56,61)(H,58,59)(H4,47,48,49)

InChI Key

VKDMHINLWUJYEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.